![molecular formula C5H5ClOS B3045330 (2-Chlorothiophen-3-yl)methanol CAS No. 105114-80-5](/img/structure/B3045330.png)
(2-Chlorothiophen-3-yl)methanol
Overview
Description
“(2-Chlorothiophen-3-yl)methanol” is a chemical compound with the CAS Number: 105114-80-5 and Molecular Weight: 148.61 . It is also known by its IUPAC name (2-chlorothiophen-3-yl)methanol .
Molecular Structure Analysis
The InChI code for “(2-Chlorothiophen-3-yl)methanol” is 1S/C5H5ClOS/c6-5-4(3-7)1-2-8-5/h1-2,7H,3H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Chlorothiophen-3-yl)methanol” appears as a white to yellow sticky oil to solid substance . It should be stored at a temperature between 2-8°C .Scientific Research Applications
1. Gas-Phase Reaction Enhancement
(2-Chlorothiophen-3-yl)methanol significantly enhances the gas-phase reaction of 2-chlorothiophene with hydrogen sulfide. This reaction leads to 2-thiophenethiol and bis(2-thienyl) sulfide. Methanol increases the reaction's selectivity for the thiol at higher temperatures, achieving a conversion rate of 98% and yielding more thiophenethiol than bis(2-thienyl)sulfide under optimal conditions (É. Deryagina et al., 2002).
2. Methanol in Aza-Piancatelli Rearrangement
Methanol plays a crucial role in the aza-Piancatelli rearrangement when combined with furan-2-yl(phenyl)methanol derivatives and 2-aminothiophenol. This process efficiently produces 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, featuring good yields and high selectivity (B. Reddy et al., 2012).
3. Photocatalytic Synthesis
3-Alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones undergo photocatalytic reorganization in methanol, leading to angular pentacyclic compounds. This method represents a green and convenient synthesis approach for specific organic compounds (Aarti Dalal et al., 2017).
4. Methanol's Impact on Lipid Dynamics
Methanol is shown to significantly affect lipid dynamics in biological and synthetic membranes. This understanding is crucial in the study of transmembrane proteins/peptides, as methanol can influence bilayer composition, crucial for cell survival and protein reconstitution (Michael H. L. Nguyen et al., 2019).
5. Palladium Catalyzed C-H Halogenation
(6-Amino-2-chloro-3-fluorophenyl)methanol is prepared using palladium-catalyzed iterative C-H halogenation reactions, demonstrating advantages over traditional methods, such as higher yields, better selectivity, and practicality (Xiuyun Sun et al., 2014).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . For more detailed safety information, please refer to the MSDS .
properties
IUPAC Name |
(2-chlorothiophen-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClOS/c6-5-4(3-7)1-2-8-5/h1-2,7H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESBOVOYXJZFOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596665 | |
Record name | (2-Chlorothiophen-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105114-80-5 | |
Record name | (2-Chlorothiophen-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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